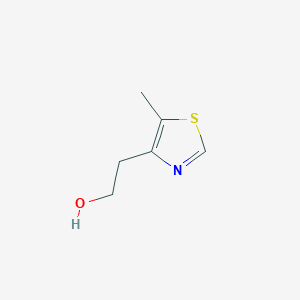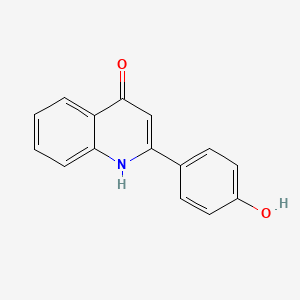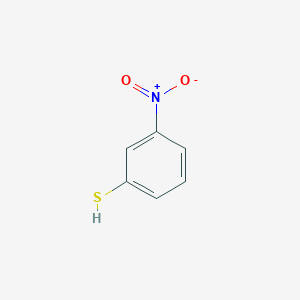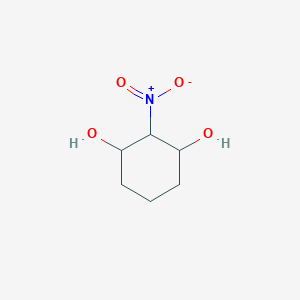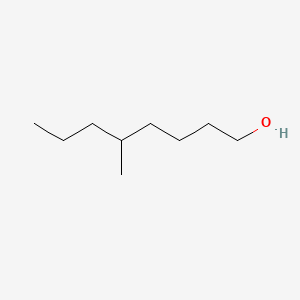
5-Methyloctan-1-ol
Descripción general
Descripción
5-Methyloctan-1-ol: is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a branched alkane chain. The molecular formula of this compound is C9H20O . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 5-Methyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 4-Methyl-1-pentene followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the double bond of 4-Methyl-1-pentene using a catalyst such as rhodium or cobalt, followed by the reduction of the formyl group to a hydroxyl group.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-Methyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 5-Methyloctane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-Methyloctyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed:
Oxidation: 5-Methyloctanoic acid.
Reduction: 5-Methyloctane.
Substitution: 5-Methyloctyl chloride.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyloctan-1-ol is used as a solvent and intermediate in organic synthesis. It serves as a building block for the synthesis of various complex molecules.
Biology: In biological research, this compound is used as a reference compound for studying the metabolism of alcohols in living organisms.
Medicine: Although not widely used in medicine, this compound can be employed in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and plasticizers. It is also utilized as a solvent in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 5-Methyloctan-1-ol primarily involves its interaction with biological membranes and enzymes. The hydroxyl group (-OH) can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, the hydrophobic alkyl chain allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.
Comparación Con Compuestos Similares
1-Octanol: A straight-chain alcohol with a similar molecular formula (C8H18O) but lacks the methyl branching.
2-Methyl-1-pentanol: A branched alcohol with a shorter carbon chain and a different branching pattern.
3-Methyl-1-butanol: Another branched alcohol with a shorter carbon chain and different branching.
Uniqueness: 5-Methyloctan-1-ol is unique due to its specific branching at the fifth carbon, which imparts distinct physical and chemical properties compared to its straight-chain and differently branched counterparts. This branching can influence its boiling point, solubility, and reactivity in various chemical reactions.
Propiedades
IUPAC Name |
5-methyloctan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-6-9(2)7-4-5-8-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCDFYUPZXVGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619484 | |
| Record name | 5-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38514-04-4 | |
| Record name | 5-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


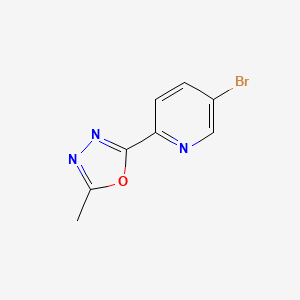




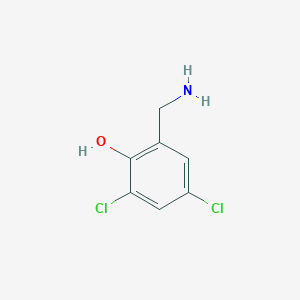
![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)
